|A-L-fucosidase

Enzyme purification Affinity chromatography Glycosidase contamination

α-L-Fucosidase (EC 3.2.1.51, CAS 9037-65-4) is a lysosomal exoglycosidase that catalyzes the hydrolytic cleavage of terminal α-L-fucose residues from the non-reducing end of glycoproteins, glycolipids, and oligosaccharides. The enzyme belongs to glycoside hydrolase families GH29 and GH95, with recombinant forms available from diverse sources including Homo sapiens, Thermotoga maritima, and various microbial species.

Molecular Formula C189H218N36O29
Molecular Weight 3458 g/mol
CAS No. 9037-65-4
Cat. No. B13387250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name|A-L-fucosidase
CAS9037-65-4
Molecular FormulaC189H218N36O29
Molecular Weight3458 g/mol
Structural Identifiers
SMILESCN(CCCCCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCOCCOCCOCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)C=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N
InChIInChI=1S/C50H61N9O9.C48H55N9O7.C48H57N9O6.C43H45N9O7/c1-55(25-27-65-29-31-67-32-30-66-28-26-57-44(61)17-16-42(50(57)64)58-33-39-38(49(58)63)9-5-10-40(39)51)22-6-11-43(60)56-23-19-34(20-24-56)41-18-21-53-48-45(47(52)62)46(54-59(41)48)35-12-14-37(15-13-35)68-36-7-3-2-4-8-36;1-53(26-7-2-3-8-28-55-40(59)21-20-38(47(55)62)56-46(61)35-13-9-14-36(49)41(35)48(56)63)27-10-15-39(58)54-29-23-31(24-30-54)37-22-25-51-45-42(44(50)60)43(52-57(37)45)32-16-18-34(19-17-32)64-33-11-5-4-6-12-33;1-53(26-7-2-3-8-28-55-42(59)21-20-40(48(55)62)56-31-37-36(47(56)61)13-9-14-38(37)49)27-10-15-41(58)54-29-23-32(24-30-54)39-22-25-51-46-43(45(50)60)44(52-57(39)46)33-16-18-35(19-17-33)63-34-11-5-4-6-12-34;1-49(25-21-45-31-9-5-8-30-36(31)43(58)51(42(30)57)33-14-15-34(53)47-41(33)56)22-19-35(54)50-23-17-26(18-24-50)32-16-20-46-40-37(39(44)55)38(48-52(32)40)27-10-12-29(13-11-27)59-28-6-3-2-4-7-28/h2-15,34,41-42,53H,16-33,51H2,1H3,(H2,52,62);4-6,9-19,31,37-38,51H,2-3,7-8,20-30,49H2,1H3,(H2,50,60);4-6,9-19,32,39-40,51H,2-3,7-8,20-31,49H2,1H3,(H2,50,60);2-13,19,22,26,32-33,45-46H,14-18,20-21,23-25H2,1H3,(H2,44,55)(H,47,53,56)
InChIKeyDJCUYIKKKRVJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-L-Fucosidase (CAS 9037-65-4) Enzyme Selection Guide: Biochemical Properties and Sourcing


α-L-Fucosidase (EC 3.2.1.51, CAS 9037-65-4) is a lysosomal exoglycosidase that catalyzes the hydrolytic cleavage of terminal α-L-fucose residues from the non-reducing end of glycoproteins, glycolipids, and oligosaccharides [1]. The enzyme belongs to glycoside hydrolase families GH29 and GH95, with recombinant forms available from diverse sources including Homo sapiens, Thermotoga maritima, and various microbial species [2]. Commercial preparations differ substantially in specific activity, temperature optima, and substrate linkage specificity—factors that directly determine suitability for applications ranging from diagnostic fucosidosis confirmation to N-glycan structural analysis and human milk oligosaccharide synthesis.

α-L-Fucosidase Procurement Risk Analysis: Why In-Class Glycosidases Are Not Interchangeable


Substituting α-L-fucosidase with other exoglycosidases (e.g., α-mannosidase, β-galactosidase, β-N-acetylglucosaminidase) is analytically invalid due to fundamentally distinct substrate recognition. Centrifugal fractionation studies demonstrate that these enzymes exhibit markedly different intracellular localization patterns and latency characteristics across tissues, reflecting non-overlapping physiological substrates [1]. Even within the α-L-fucosidase class, source-dependent variation in linkage specificity is profound: enzymes from different organisms preferentially hydrolyze α1-2, α1-3, α1-4, or α1-6 fucosidic linkages with divergent efficiency, and some catalyze transglycosylation while others do not [2]. These differences directly impact experimental outcomes—an enzyme selected for core α1-6 defucosylation of IgG N-glycans cannot be functionally replaced by one optimized for terminal α1-2 hydrolysis in HMO synthesis. The quantitative evidence below establishes the specific performance boundaries that guide scientifically valid enzyme selection.

α-L-Fucosidase Comparative Performance Data: Purification, Substrate Thermodynamics, and Diagnostic Cutoffs


Human Serum α-L-Fucosidase Purification Purity vs. Co-Purifying Glycosidases

Human serum α-L-fucosidase purified 241,200-fold via affinity chromatography exhibits only trace contamination from other glycosidases, with β-galactosidase comprising the largest contaminant at 0.5% by activity [1].

Enzyme purification Affinity chromatography Glycosidase contamination Clinical biochemistry

Substrate-Dependent Thermodynamic Parameters: 4-Methylumbelliferyl vs. p-Nitrophenyl α-L-Fucoside

Purified human placental α-L-fucosidase demonstrates markedly different thermodynamic binding parameters for 4-methylumbelliferyl-α-L-fucoside compared to p-nitrophenyl-α-L-fucoside, with activation energy differing by 4.9 kcal/mol between the two substrates [1].

Enzyme kinetics Thermodynamics Fluorogenic substrate Assay development

Diagnostic Threshold for Fucosidosis: α-L-Fucosidase Activity in Leukocytes

Mayo Clinic Laboratories has established a validated diagnostic cutoff for fucosidosis confirmation based on α-L-fucosidase activity in leukocytes, with values below 0.32 nmol/min/mg protein considered diagnostic [1].

Lysosomal storage disease Fucosidosis diagnosis Enzymatic assay Clinical diagnostics

Broad Linkage Specificity: Hydrolysis of α1-2,3,4,6 Fucosidic Linkages from Glycoproteins

Recombinant human α-(1-2,3,4,6)-L-fucosidase (Megazyme E-FUCHS) exhibits broad specificity, hydrolyzing terminal non-reducing α1-2, α1-3, α1-4, and α1-6 linked L-fucose residues from glycoproteins and oligosaccharides, in contrast to linkage-restricted isoforms from other sources [1][2].

Glycobiology Exoglycosidase Linkage specificity Glycoprotein analysis

pH-Dependent Substrate Optima Shift: Fluorogenic vs. Colorimetric Detection

In cultured skin fibroblast lysates, α-L-fucosidase activity measured with 4-methylumbelliferyl-α-L-fucoside exhibits a pH optimum of 4.5, whereas activity with p-nitrophenyl-α-L-fucoside peaks at pH 5.7—a 1.2 pH unit difference attributable to differential binding of the aglycone moiety [1].

Assay optimization pH profile Fluorometry Colorimetry

α-L-Fucosidase Priority Application Scenarios: Diagnostic, Glycoanalytic, and Biotechnological Use Cases


Confirmatory Diagnosis of Fucosidosis (Leukocyte Enzymatic Assay)

α-L-Fucosidase is the definitive confirmatory enzyme for fucosidosis diagnosis following positive urine oligosaccharide screening. Activity values below 0.32 nmol/min/mg protein in isolated leukocytes confirm the diagnosis [1]. Enzyme selection for this application requires: (i) validated activity at or near this diagnostic threshold, (ii) absence of contaminating glycosidases that could confound specificity (β-galactosidase contamination ≤0.5% by activity as demonstrated in purified human serum enzyme [2]), and (iii) compatibility with standardized fluorometric assay protocols using 4-methylumbelliferyl-α-L-fucoside at pH 4.5 [3].

N-Glycan Core Defucosylation for Mass Spectrometry Glycopeptide Analysis

Core α1-6 fucosylation of IgG and other serum glycoproteins is a clinically significant post-translational modification associated with cancer and inflammatory pathologies. Treatment of tryptic glycopeptides with α-L-fucosidase selectively removes core fucose residues, enabling comparative HPLC-MS/MS analysis of fucosylated versus defucosylated glycoforms [1]. Enzymes with broad α1-2,3,4,6 specificity [2] are preferred for this application to ensure complete defucosylation regardless of linkage type, while enzymes demonstrating efficient α1-6 hydrolysis [3] are essential for core fucose removal from N-glycans where the fucose is attached α1-6 to the reducing-end GlcNAc.

Enzymatic Synthesis of Fucosylated Human Milk Oligosaccharides (HMOs)

Select α-L-fucosidases from the GH29 family catalyze transglycosylation reactions that enable the enzymatic synthesis of fucosylated HMOs including 2′-fucosyllactose and lacto-N-fucopentaose isomers [1]. Enzyme selection for transglycosylation applications must consider pH-dependent product regioselectivity: GH29A fucosidases including EaGH29, SeGH29, TfFuc1, and BF3242 favor transglycosylation at neutral to alkaline pH where hydrolysis is suppressed, forming two out of five possible LNFP isomers from 2′FL and LNT [2]. This pH-dependent regioselectivity differentiates candidate enzymes for specific HMO isomer production.

Fluorometric High-Throughput Screening Assays for Fucosidase Activity

The thermodynamic advantage of 4-methylumbelliferyl-α-L-fucoside over p-nitrophenyl-α-L-fucoside—specifically, a 4.9 kcal/mol lower activation energy (15.8 vs. 20.7 kcal/mol) [1]—makes the fluorogenic substrate the preferred choice for high-throughput screening applications. The lower activation barrier translates to faster reaction kinetics and higher sensitivity at equivalent enzyme concentrations. Coupled with the established pH optimum of 4.5 for the fluorogenic substrate [2], this combination enables robust assay development for inhibitor screening, enzyme activity profiling, and diagnostic testing.

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